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molecular formula C10H10O B8633634 1-Buten-1-one, 2-phenyl- CAS No. 20452-67-9

1-Buten-1-one, 2-phenyl-

Cat. No. B8633634
M. Wt: 146.19 g/mol
InChI Key: GFVFSRZJKWODDS-UHFFFAOYSA-N
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Patent
US07105272B2

Procedure details

A THF solution of 2-phenyl butyryl chloride (55 g, 0.3 mol) was added dropwise to a mixture of triethyl amine (91 g, 0.9 mol) in THF under nitrogen atmosphere. After one hour, precipitated triethyl amine hydrochloride was filtered. Filtrate was distilled under reduced pressure and EPK was obtained (60–70° C./4 mmHg). Amount obtained was 30 g (yield was 70%).
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
91 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([CH2:11][CH3:12])[C:8](Cl)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C>C1COCC1>[CH2:11]([C:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[C:8]=[O:9])[CH3:12]

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)Cl)CC
Name
Quantity
91 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitated triethyl amine hydrochloride
FILTRATION
Type
FILTRATION
Details
was filtered
DISTILLATION
Type
DISTILLATION
Details
Filtrate was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
EPK was obtained (60–70° C./4 mmHg)
CUSTOM
Type
CUSTOM
Details
Amount obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)C(=C=O)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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